![molecular formula C22H27N5O3 B123480 2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one CAS No. 125272-25-5](/img/structure/B123480.png)
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Vue d'ensemble
Description
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as LY404039 and has been studied extensively for its pharmacological properties.
Mécanisme D'action
LY404039 acts as a negative allosteric modulator of the mGluR2 receptor. The compound binds to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to a reduction in the release of neurotransmitters such as glutamate and GABA.
Effets Biochimiques Et Physiologiques
LY404039 has been shown to have various biochemical and physiological effects. The compound has been found to reduce anxiety-like behavior in animal models. It has also been shown to have antidepressant-like effects and can improve cognitive function in certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
LY404039 has several advantages for lab experiments. It is a highly selective compound that can be used to study the mGluR2 receptor in isolation. However, the compound has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of LY404039. One potential application is in the treatment of addiction. The compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of substance abuse disorders. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Finally, further research is needed to understand the long-term effects of LY404039 and its potential for use in clinical settings.
Conclusion:
In conclusion, LY404039 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective action on the mGluR2 receptor makes it an attractive target for drug development. Further research is needed to fully understand the compound's mechanism of action and potential clinical applications.
Applications De Recherche Scientifique
LY404039 has been extensively studied for its potential therapeutic applications. It has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The compound has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Propriétés
Numéro CAS |
125272-25-5 |
|---|---|
Nom du produit |
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
Formule moléculaire |
C22H27N5O3 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-(3-hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H27N5O3/c1-16(17(2)28)27-22(30)26(15-23-27)20-5-3-18(4-6-20)24-11-13-25(14-12-24)19-7-9-21(29)10-8-19/h3-10,15-17,28-29H,11-14H2,1-2H3 |
Clé InChI |
NRULIKJPAICJNR-UHFFFAOYSA-N |
SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
SMILES canonique |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Synonymes |
2,4-Dihydro-2-(2-hydroxy-1-methylpropyl)-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
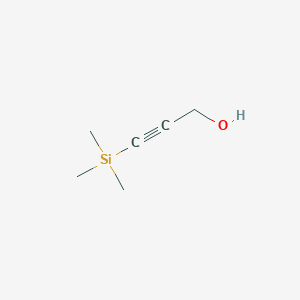
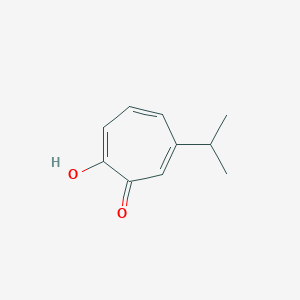
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
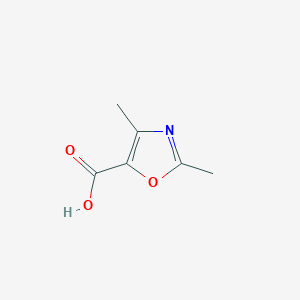
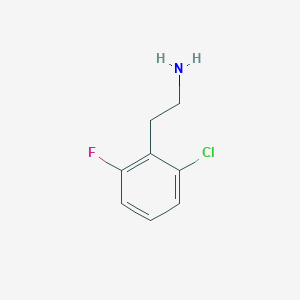
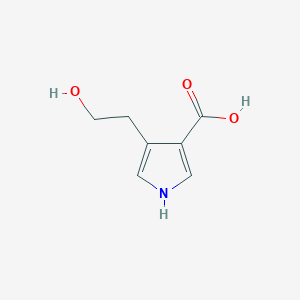
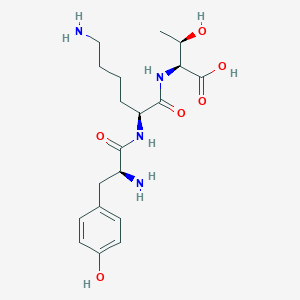
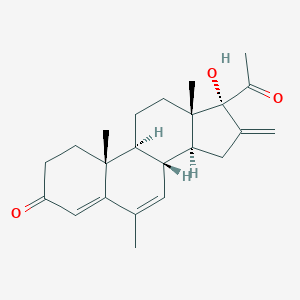
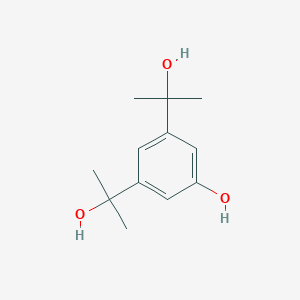
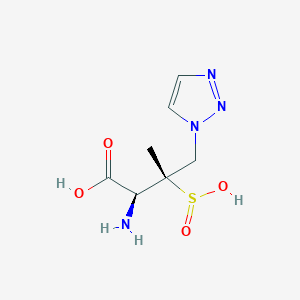
![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)